
2-((2-Ethylhexyl)amino)-4-((4-fluorophenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Ethylhexyl)amino)-4-((4-fluorophenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H27FN2O3 and its molecular weight is 338.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What are the recommended synthetic routes and purification methods for 2-((2-Ethylhexyl)amino)-4-((4-fluorophenyl)amino)-4-oxobutanoic acid?
Methodological Answer:
The synthesis typically involves sequential substitution and condensation reactions. For example, the fluorophenyl group can be introduced via nucleophilic substitution under basic conditions, followed by coupling with 2-ethylhexylamine. Key steps include:
- Reaction Optimization : Temperature (60–80°C) and pH (7–9) are critical to minimize side products. Use polar aprotic solvents (e.g., DMF) with catalysts like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is employed to isolate the pure compound. Purity should be confirmed via HPLC (>95%) and NMR .
Q. Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C=O at 1.21 Å, C-F at 1.34 Å) .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ .
Q. Basic: What in vitro biological assays are used for initial activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. IC₅₀ values are calculated with controls for cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
Q. Advanced: How should researchers design dose-response and structure-activity relationship (SAR) studies?
Methodological Answer:
- Experimental Design :
- SAR Strategies :
- Data Analysis : Fit data to Hill equations for EC₅₀/IC₅₀ determination. Use software like GraphPad Prism for statistical validation .
Q. Advanced: How can contradictory results in biological activity be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Assay Replication : Repeat under standardized conditions (pH, temperature, serum content) .
- Stability Studies : Use LC-MS to monitor compound degradation in culture media over 24–72 hours .
- Structural Confirmation : Re-analyze post-assay samples via NMR to verify integrity .
Q. Advanced: What mechanistic studies elucidate interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina) to model binding to receptors (e.g., kinases). Validate with mutagenesis studies on predicted binding residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target proteins .
- Metabolomics : Track cellular metabolite changes via LC-MS/MS to identify affected pathways .
Q. Advanced: What methodologies assess environmental impact and degradation pathways?
Methodological Answer:
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions; monitor by HPLC-MS to identify breakdown products (e.g., fluorophenol derivatives) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition .
- Soil/Water Partitioning : Measure log Kow and soil sorption coefficients (Kd) using OECD guidelines .
Properties
IUPAC Name |
2-(2-ethylhexylamino)-4-(4-fluoroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-3-5-6-13(4-2)12-20-16(18(23)24)11-17(22)21-15-9-7-14(19)8-10-15/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYPAMJQCGQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.